![molecular formula C24H24N6O3S B2980835 4-methoxy-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-53-4](/img/structure/B2980835.png)
4-methoxy-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
These compounds can interact with a variety of target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of action
Similar compounds often work by making specific interactions with different target receptors .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to affect a variety of pathways due to their broad range of pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .
Result of action
Similar compounds have been found to have a variety of effects due to their broad range of pharmacological activities .
Action environment
Similar compounds can be affected by a variety of factors, including temperature, ph, and the presence of other compounds .
Biological Activity
4-Methoxy-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS Number: 872995-53-4) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a methoxy group, a benzamide moiety, and a triazole ring. Its molecular formula is C24H24N6O3S, with a molecular weight of 476.6 g/mol. The intricate structure contributes to its diverse biological activities.
Property | Value |
---|---|
CAS Number | 872995-53-4 |
Molecular Formula | C24H24N6O3S |
Molecular Weight | 476.6 g/mol |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.
The preliminary mechanism of action studies suggest that this compound may exert its anticancer effects through the following pathways:
- Inhibition of Tubulin Polymerization : Similar to other compounds in its class, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Targeting Specific Kinases : The presence of the triazole ring suggests potential interactions with kinase pathways that are crucial for cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the methoxy and benzamide groups can significantly affect the biological activity of the compound. For instance:
- Substituents on the Benzamide : Alterations in the aromatic system can enhance binding affinity to target proteins.
- Variations in the Triazole Ring : Different substitutions can influence the compound's solubility and bioavailability.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound exhibited IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines, indicating potent antiproliferative activity compared to traditional chemotherapeutics.
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression without notable toxicity, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
4-methoxy-N-[2-[6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-16-4-3-5-18(14-16)26-22(31)15-34-23-11-10-20-27-28-21(30(20)29-23)12-13-25-24(32)17-6-8-19(33-2)9-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYFZTXBGPRSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.